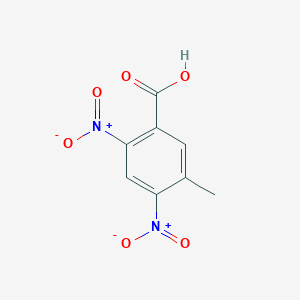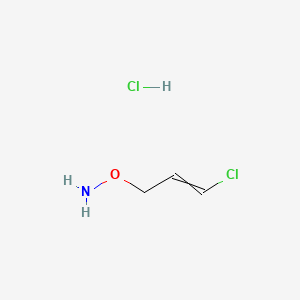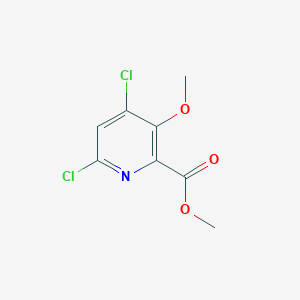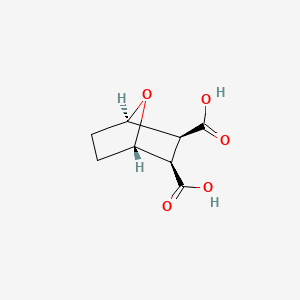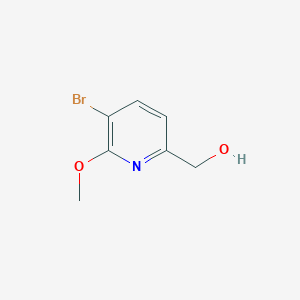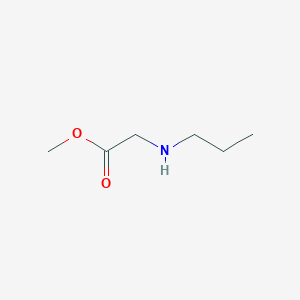
methyl 2-(propylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(propylamino)acetate is an organic compound with the molecular formula C6H13NO2. It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(propylamino)acetate can be synthesized through the esterification reaction between propylamine and methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of methyl (propylamino)acetate involves the continuous reaction of propylamine with methyl chloroacetate in a reaction zone. The product is then removed from the reaction zone by distillation. This method ensures high purity and high reactant conversions .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(propylamino)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Propylamine and methyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-(propylamino)acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which methyl (propylamino)acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
methyl 2-(propylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, methyl (propylamino)acetate is unique due to the presence of the propylamino group, which imparts different chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propyl acetate: Used in perfumes and as a solvent.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 2-(propylamino)acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5-6(8)9-2/h7H,3-5H2,1-2H3 |
InChI Key |
QBMDDFSROMFCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Aminophenyl)-7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]-[1,3]benzothiazole](/img/structure/B8811557.png)
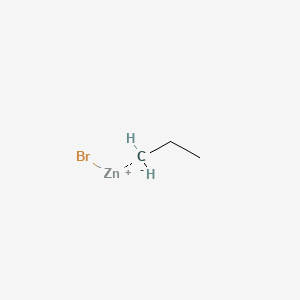
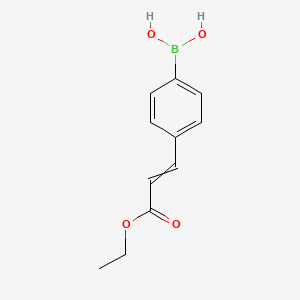
![3-Bromo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8811581.png)
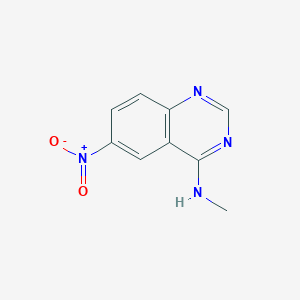
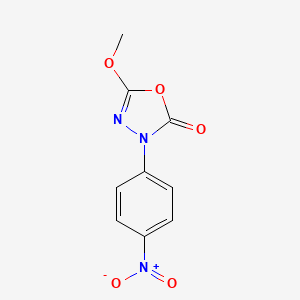
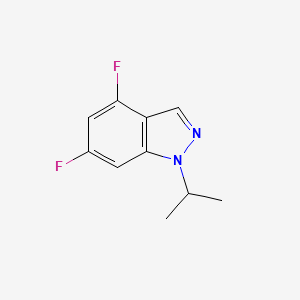
![10-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8811616.png)
